molecular formula C11H12F2N2O5 B217860 5-(2,2-Difluorovinyl)-2'-deoxyuridine CAS No. 108711-80-4

5-(2,2-Difluorovinyl)-2'-deoxyuridine

Cat. No. B217860
CAS RN: 108711-80-4
M. Wt: 290.22 g/mol
InChI Key: WPKXOOONSKTUSR-LKEWCRSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Difluorovinyl)-2'-deoxyuridine (DFUR) is a pyrimidine nucleoside analog that has been extensively studied for its potential use in cancer treatment. DFUR is a prodrug of 5-fluorouracil (5-FU), which is a widely used chemotherapeutic agent. The conversion of DFUR to 5-FU occurs primarily in the liver and is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).

Mechanism of Action

Once 5-(2,2-Difluorovinyl)-2'-deoxyuridine is converted to 5-FU, it acts as an antimetabolite by inhibiting the enzyme thymidylate synthase, which is required for DNA synthesis. This leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects
5-(2,2-Difluorovinyl)-2'-deoxyuridine has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on thymidylate synthase, 5-(2,2-Difluorovinyl)-2'-deoxyuridine has also been shown to inhibit the enzyme uridine phosphorylase, which is involved in the metabolism of uridine. This can lead to an accumulation of uridine in the bloodstream, which has been shown to have antitumor effects.

Advantages and Limitations for Lab Experiments

5-(2,2-Difluorovinyl)-2'-deoxyuridine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, its prodrug nature allows for selective targeting of cancer cells, leading to increased efficacy and reduced toxicity compared to traditional chemotherapy drugs. However, 5-(2,2-Difluorovinyl)-2'-deoxyuridine also has some limitations. Its conversion to 5-FU is dependent on the presence of DPD, which can vary between individuals and tumors. Additionally, the conversion of 5-(2,2-Difluorovinyl)-2'-deoxyuridine to 5-FU can be inhibited by other drugs, such as cimetidine.

Future Directions

There are a number of future directions for research on 5-(2,2-Difluorovinyl)-2'-deoxyuridine. One area of interest is the development of new prodrugs that are more selective for cancer cells and have increased efficacy. Additionally, there is ongoing research on the use of 5-(2,2-Difluorovinyl)-2'-deoxyuridine in combination with other drugs to increase its antitumor effects. Finally, there is interest in developing new methods for measuring DPD activity in tumors, which could help to identify patients who are most likely to benefit from 5-(2,2-Difluorovinyl)-2'-deoxyuridine treatment.

Synthesis Methods

5-(2,2-Difluorovinyl)-2'-deoxyuridine is synthesized by the reaction of 5-iodo-2'-deoxyuridine with 2,2-difluoroethylene in the presence of a palladium catalyst. The resulting compound is then deprotected to yield 5-(2,2-Difluorovinyl)-2'-deoxyuridine.

Scientific Research Applications

5-(2,2-Difluorovinyl)-2'-deoxyuridine has been extensively studied for its potential use in cancer treatment. Due to its prodrug nature, 5-(2,2-Difluorovinyl)-2'-deoxyuridine is able to selectively target cancer cells that have high levels of DPD, leading to increased efficacy and reduced toxicity compared to traditional chemotherapy drugs.

properties

CAS RN

108711-80-4

Product Name

5-(2,2-Difluorovinyl)-2'-deoxyuridine

Molecular Formula

C11H12F2N2O5

Molecular Weight

290.22 g/mol

IUPAC Name

5-(2,2-difluoroethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H12F2N2O5/c12-8(13)1-5-3-15(11(19)14-10(5)18)9-2-6(17)7(4-16)20-9/h1,3,6-7,9,16-17H,2,4H2,(H,14,18,19)/t6-,7+,9+/m0/s1

InChI Key

WPKXOOONSKTUSR-LKEWCRSYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=C(F)F)CO)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(F)F)CO)O

synonyms

2'-deoxy-5-(2,2-difluorovinyl)uridine
5-(2,2-difluorovinyl)-2'-deoxyuridine
5-DFV-DU

Origin of Product

United States

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